Product packaging for 2-Methyl-5-(methylthio)benzenethiol(Cat. No.:CAS No. 1349716-16-0)

2-Methyl-5-(methylthio)benzenethiol

Cat. No.: B15205850
CAS No.: 1349716-16-0
M. Wt: 170.3 g/mol
InChI Key: PSDWXGKLWHEYCV-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylthio)benzenethiol is a synthetic benzenethiol derivative with the molecular formula C 8 H 10 S 2 and a molecular weight of 170.3 g/mol . Its structure features a thiol group (-SH) and a methylthio group (-SCH 3 ) on a disubstituted benzene ring, which classifies it as an organosulfur compound. This specific arrangement of sulfur-containing functional makes it a valuable building block in organic synthesis and materials science research. Researchers utilize this compound as a key precursor for developing more complex sulfur-containing heterocycles, such as benzothiazoles . Its structure, represented by the SMILES notation CSc1ccc(C)c(S)c1, serves as a critical intermediate in medicinal chemistry for constructing potential pharmacophores . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified personnel in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10S2 B15205850 2-Methyl-5-(methylthio)benzenethiol CAS No. 1349716-16-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1349716-16-0

Molecular Formula

C8H10S2

Molecular Weight

170.3 g/mol

IUPAC Name

2-methyl-5-methylsulfanylbenzenethiol

InChI

InChI=1S/C8H10S2/c1-6-3-4-7(10-2)5-8(6)9/h3-5,9H,1-2H3

InChI Key

PSDWXGKLWHEYCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SC)S

Origin of Product

United States

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By absorbing light in the infrared region or by inelastically scattering incident light (Raman effect), molecules reveal the types of chemical bonds and functional groups present.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes, such as stretching and bending of chemical bonds. While experimental IR spectra for 2-Methyl-5-(methylthio)benzenethiol are not publicly available in the searched literature, a predictive analysis based on characteristic group frequencies can be performed. The expected IR absorption bands for this compound would arise from the vibrations of its constituent parts: the aromatic ring, the methyl groups, the thiol group, and the methylthio group.

Key expected vibrational frequencies are associated with the C-H stretching of the aromatic ring and the methyl groups, the S-H stretching of the thiol group, C-S stretching vibrations, and the characteristic patterns of benzene (B151609) ring substitution.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Methyl C-HAsymmetric & Symmetric Stretching2975-2950 & 2885-2860
Thiol S-HStretching2600-2550 (weak)
C=CAromatic Ring Stretching1600-1450
Methyl C-HAsymmetric & Symmetric Bending1470-1435 & 1385-1370
C-SStretching700-600
Aromatic C-HOut-of-Plane Bending900-675

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. For this compound, Raman spectroscopy would be especially useful for characterizing the C-S and S-S (if any impurities are present) bonds, as well as the vibrations of the benzene ring.

The technique relies on the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in the frequency of the scattered light corresponds to the vibrational frequencies of the molecule. The intensity of Raman signals can be enhanced through techniques like Surface-Enhanced Raman Spectroscopy (SERS), which is particularly effective for molecules containing thiol groups that can adsorb onto metallic surfaces.

Table 2: Predicted Raman Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic C-HStretching3100-3000
Methyl C-HStretching2975-2860
Thiol S-HStretching2600-2550
C=CAromatic Ring Breathing~1000
C-SStretching700-600
Benzene RingSubstitution PatternVarious

Computational Chemistry and Theoretical Investigations of 2 Methyl 5 Methylthio Benzenethiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific studies utilizing quantum chemical calculations to probe the electronic structure and reactivity of 2-Methyl-5-(methylthio)benzenethiol have been published.

Density Functional Theory (DFT) Studies on Ground State Properties

There are no available Density Functional Theory (DFT) studies that report on the ground state properties of this compound. Such studies would typically provide insights into the optimized molecular geometry, electronic energy, and the distribution of electron density, but this information has not been computed or published for this molecule. DFT methods are widely used for evaluating the structural and electronic characteristics of various organic molecules, including sulfur-containing compounds and substituted benzenes. nih.govresearchgate.netorientjchem.org

Ab Initio Methods for Molecular Orbital Analysis

Similarly, literature searches yield no results for ab initio molecular orbital analyses of this compound. Ab initio calculations, which are based on first principles without empirical parameters, are fundamental for understanding molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to predicting a molecule's chemical reactivity and electronic transitions. scispace.com However, these have not been applied to the target compound in any published research.

Conformational Analysis and Potential Energy Surface Mapping

A conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been documented. This type of analysis is crucial for understanding the molecule's three-dimensional structure and flexibility, which influences its physical and biological properties. lumenlearning.comlibretexts.orgyoutube.com The study of different spatial arrangements (conformations) and their associated energy levels is a core aspect of modern organic chemistry. libretexts.org

Spectroscopic Property Prediction through Computational Approaches

There is no published research on the computational prediction of the spectroscopic properties of this compound.

Theoretical Prediction of NMR Chemical Shifts

No data tables or research findings are available for the theoretical prediction of the ¹H or ¹³C NMR chemical shifts for this compound. Computational methods, often using DFT, are routinely employed to predict NMR spectra, which can be a powerful tool for structure verification and assignment. chemaxon.comnih.gov While methods exist for predicting NMR shifts in organosulfur compounds, they have not been specifically applied to this molecule. chemaxon.commdpi.com

Simulation of Vibrational Spectra

There are no published simulations of the vibrational spectra (such as Infrared or Raman) for this compound. Simulating these spectra via methods like DFT helps in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. nih.govmdpi.comnih.govscirp.org This valuable analysis remains to be performed for this compound.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Oxidation Reactions of the Thiol and Thioether Moieties

The sulfur atoms in both the thiol and thioether groups are susceptible to oxidation, leading to a variety of products depending on the reaction conditions and the oxidant used.

The thiol group is readily oxidized under mild conditions. The most common transformation is the coupling of two thiol molecules to form a symmetrical disulfide, Bis(2-methyl-5-(methylthio)phenyl) disulfide. This oxidative coupling can be achieved using a wide array of reagents and catalytic systems. organic-chemistry.org

Mild oxidizing agents such as iodine (I₂), hydrogen peroxide (H₂O₂), or atmospheric oxygen can facilitate this transformation, often aided by catalysts. organic-chemistry.org For instance, the combination of a riboflavin-derived organocatalyst and molecular iodine can promote the aerobic oxidation of thiols to disulfides under gentle, metal-free conditions. organic-chemistry.org Other effective systems include dimethyl sulfoxide (B87167) (DMSO) catalyzed by dichlorodioxomolybdenum(VI) or hydrogen peroxide in the presence of iodide ions. organic-chemistry.org

Stronger oxidizing agents can further oxidize the sulfur atoms to higher oxidation states. The thiol group can be oxidized to a sulfenic acid (R-SOH), a sulfinic acid (R-SO₂H), and ultimately to a sulfonic acid (R-SO₃H). Similarly, the thioether moiety can be oxidized to a sulfoxide and then to a sulfone. The specific product obtained depends on the strength of the oxidizing agent and the stoichiometry.

Table 1: Oxidation Products of 2-Methyl-5-(methylthio)benzenethiol

Functional Group Oxidant/Condition Product Oxidation State of Sulfur
Thiol (-SH) Mild (e.g., I₂, air, DMSO) Disulfide (-S-S-) -1
Thiol (-SH) Strong (e.g., KMnO₄, H₂O₂) Sulfonic Acid (-SO₃H) +6
Thioether (-SCH₃) Controlled (e.g., m-CPBA) Sulfoxide (-S(O)CH₃) 0
Thioether (-SCH₃) Strong (e.g., H₂O₂, excess) Sulfone (-S(O)₂CH₃) +2

Under harsh oxidative conditions, this compound can undergo degradation. This process may involve the cleavage of carbon-sulfur bonds, leading to the breakdown of the aromatic structure. The initial steps typically involve oxidation of the sulfur moieties to sulfoxides and sulfones, which increases the susceptibility of the C-S bonds to nucleophilic attack or further oxidation. In atmospheric or environmental contexts, the oxidation of related organosulfur compounds can lead to the formation of various oxygenated species. researchgate.net Extreme oxidation can ultimately lead to the complete mineralization of the sulfur to sulfate (B86663) and the degradation of the benzene (B151609) ring.

Nucleophilic and Electrophilic Reactions on the Aromatic Ring System

The thiol group can act as a nucleophile through its sulfur atom. In its deprotonated form, the thiolate anion (ArS⁻) is a potent nucleophile that can participate in substitution reactions (e.g., with alkyl halides) and Michael additions. mdpi.comresearchgate.net

The benzene ring itself is activated towards electrophilic aromatic substitution (EAS) by all three substituents. The thiol (-SH), thioether (-SCH₃), and methyl (-CH₃) groups are all electron-donating and act as ortho, para-directors. youtube.com This means they increase the electron density of the aromatic ring, making it more reactive towards electrophiles, and direct incoming electrophiles to the positions ortho and para relative to themselves.

Given the substitution pattern of this compound, the directing effects can be summarized as follows:

Thiol (-SH) at C1: Directs to positions 2 (occupied), 4, and 6.

Methyl (-CH₃) at C2: Directs to positions 1 (occupied), 3, and 6.

Thioether (-SCH₃) at C5: Directs to positions 2, 4, and 6.

The combined influence of these groups strongly activates positions 4 and 6 for electrophilic attack. Position 3 is also activated, but to a lesser extent. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to yield products substituted primarily at these positions. youtube.com

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Position Type Activating/Deactivating Ortho, Para / Meta Directing
Thiol C1 -SH Activating Ortho, Para
Methyl C2 -CH₃ Activating Ortho, Para
Thioether C5 -SCH₃ Activating Ortho, Para

Radical Reactions Involving Thiol and Thiyl Species

The thiol group is a key participant in radical chemistry. The relatively weak S-H bond can undergo homolytic cleavage upon exposure to heat or UV light, or more commonly, through hydrogen abstraction by another radical species, to form a thiyl radical (ArS•).

These thiyl radicals are central to several important transformations:

Dimerization: Two thiyl radicals can combine to form a disulfide, which is the reverse of the homolytic cleavage of a disulfide bond.

Thiol-ene Reactions: Thiyl radicals can add across carbon-carbon double or triple bonds in a process known as the thiol-ene reaction. researchgate.net This is a highly efficient "click" reaction that proceeds via a radical chain mechanism, forming a new carbon-sulfur bond. researchgate.net

Hydrogen Abstraction: A thiyl radical can abstract a hydrogen atom from another molecule, propagating a radical chain reaction.

Radical Cyclization: In appropriately structured molecules, a thiyl radical can initiate a tandem reaction involving cyclization. researchgate.net

Heterogeneous and Homogeneous Catalyzed Transformations

Many reactions of this compound can be facilitated by catalysts.

Homogeneous Catalysis: The oxidation of the thiol group to a disulfide can be catalyzed by various soluble species. Examples include iodide ions, which catalyze oxidation by H₂O₂, and metal complexes like dichlorodioxomolybdenum(VI), which catalyzes oxidation by DMSO. organic-chemistry.org Riboflavin derivatives can act as homogeneous organocatalysts for aerobic oxidation. organic-chemistry.org

Heterogeneous Catalysis: While specific examples for this molecule are not detailed, reactions common to benzenethiols often employ heterogeneous catalysts. For instance, reduction of a nitro group on a similar aromatic ring to an amine is often accomplished using hydrogen gas with a solid catalyst like palladium on carbon.

Table 3: Examples of Catalyzed Transformations

Reaction Type Catalyst Catalyst Type Description
Thiol Oxidation Riboflavin derivative/I₂ Homogeneous (Organo) Aerobic oxidation of thiol to disulfide. organic-chemistry.org
Thiol Oxidation Iodide Ion (I⁻) Homogeneous Catalyzes the oxidation of thiols by H₂O₂. organic-chemistry.org
Thiol Oxidation Dichlorodioxomolybdenum(VI) Homogeneous (Metal) Catalyzes the oxidation of thiols by DMSO. organic-chemistry.org

Synthesis and Exploration of Structural Analogues and Derivatives

Modification of the Aromatic Ring Substituents

Positional Isomers (e.g., 4-(Methylthio)benzenethiol)

The strategic relocation of substituents on the benzene (B151609) ring gives rise to positional isomers, each with unique chemical characteristics. A notable example is 4-(methylthio)benzenethiol, also known as p-tolyl mercaptan or 4-methylthiophenol. sigmaaldrich.com The synthesis of such thiophenol derivatives can be achieved through various methods. One approach involves the conversion of phenols to thiophenols via dialkylthiocarbamates. nuph.edu.ua Another high-yield laboratory method is the copper-catalyzed reaction of aryl iodides with sodium sulfide (B99878), which can achieve yields up to 97% under optimized conditions. Furthermore, a 3D-printed cellular reactor system has demonstrated near-quantitative conversion for the synthesis of 4-methylbenzenethiol.

The synthesis of related compounds, such as 4-(methylthio)benzaldehyde, an important intermediate for dyes and pharmaceuticals, has also been explored. google.com One patented method involves the reaction of thioanisole (B89551) with carbon monoxide in the presence of a specialized catalyst, achieving yields of up to 90.2%. google.com Additionally, 4-(methylthio)benzyl chloride can be synthesized from 4-(methylthio)benzyl alcohol using thionyl chloride in pyridine. prepchem.com

Variation of Alkyl Groups on Thiol and Thioether Moieties

Modifying the alkyl groups attached to the thiol and thioether functionalities introduces further structural diversity. While specific examples directly related to 2-methyl-5-(methylthio)benzenethiol are not extensively detailed in the provided results, the general principles of thiol and thioether synthesis are well-established. For instance, the synthesis of various aryl xanthates and dithiocarbamates has been achieved through the bromothiolation of aryne intermediates. acs.org This method allows for the introduction of different alkyl groups, such as 2-(4-chlorophenyl)ethyl, benzyl, and isopropyl, onto the sulfur-containing functional group. acs.org

Halogenated and Nitro-Substituted Analogues

The introduction of halogen and nitro groups onto the aromatic ring can significantly alter the electronic properties and reactivity of the parent compound. The synthesis of halogenated benzenethiol (B1682325) equivalents has been accomplished through the bromothiolation of aryne intermediates, yielding o-bromoaryl xanthates. acs.org This method has been used to prepare a variety of substituted benzenes, including those with bromo, methoxy (B1213986), and azide (B81097) moieties. acs.org

The synthesis of 4-chloro-3-(methylthio)aniline, a related chlorinated analogue, has been achieved by the reduction of 1-chloro-2-(methylthio)-4-nitrobenzene using methods such as catalytic hydrogenation with Pd/C or reduction with NiCl₂·6H₂O and NaBH₄. nih.gov Furthermore, the synthesis of 2-acylbenzothiazoles from acetophenones and benzothiazoles can be mediated by iodine and tert-butyl hydroperoxide (TBHP). organic-chemistry.org The study of halogenation reactions of 2-(methylthio)-4H-chromen-4-ones has also been reported, providing methods for selective chlorination, bromination, and iodination. organic-chemistry.org

Nitro-substituted analogues are also of significant interest. For example, 5-nitroimidazoles are an important class of compounds with antimicrobial activity. researchgate.netjocpr.com The synthesis of thieno[3,2-b]thiophenes can be achieved from 2,5-dicarbonyl 3-nitrothiophenes via nucleophilic aromatic substitution of the nitro group with thiolates. mdpi.com

Heterocyclic Ring Systems Incorporating Methylthio or Thiol Groups

The incorporation of methylthio or thiol groups into heterocyclic ring systems opens up a vast area of chemical space with diverse potential applications.

Furan, Pyrazine (B50134), Pyridine, and Thiazole (B1198619) Derivatives

Furan Derivatives: Furan and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities. researchgate.netijsrst.com The synthesis of furans can be achieved through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones. pharmaguideline.com A specific example is 2-methyl-5-(methylthio)furan, which is used in bakery and sauce applications. thegoodscentscompany.com

Pyrazine Derivatives: Pyrazines are known for their characteristic aromas and are used as food flavorings. nih.gov The synthesis of pyrazine derivatives can be accomplished through methods such as the reaction of α-amino ketones, which self-condense to form dihydropyrazines that can then be oxidized to pyrazines. youtube.com The biosynthesis of pyrazines by bacterial strains has also been investigated. nih.gov

Pyridine Derivatives: Pyridine derivatives are ubiquitous in medicinal chemistry. researchgate.net A practical method for the synthesis of various substituted pyridine-3-thiols has been developed using substituted 3-iodopyridines and thiobenzoic acid as a sulfur donor. nuph.edu.ua The synthesis of pyridine-bearing pyrimidine-2-thiols has also been reported, starting from the reaction of pyridine-containing chalcones with thiourea. ashdin.com

Thiazole Derivatives: Thiazole-containing compounds exhibit a broad spectrum of biological activities. nih.govresearchgate.net The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring system. researchgate.net A variety of thiazole derivatives have been synthesized, including those with di-, tri-, and tetrathiazole moieties. nih.gov The synthesis of 2-(methylthio)thiazole (B1586565) can be achieved from thiazole and dimethyl disulfide. chemicalbook.com

Benzothiazole (B30560) and Benzimidazole Analogues

Benzothiazole Analogues: The benzothiazole scaffold is a key feature in many pharmaceutically important molecules. mdpi.com A common method for synthesizing benzothiazoles is the condensation of 2-aminobenzenethiols with various carbonyl compounds or their equivalents. organic-chemistry.orgmdpi.com For instance, the reaction of 2-aminobenzenethiol with aldehydes can yield 2-substituted benzothiazoles. mdpi.com A series of novel benzothiazole-2-thiol derivatives have been synthesized and evaluated for their potential anticancer activity. nih.gov The synthesis of 2-(4-aminophenyl)benzothiazole derivatives has also been explored, often involving the cyclization of thiobenzanilides. nih.gov

Benzimidazole Analogues: Benzimidazoles are another class of heterocyclic compounds with significant biological activity. nih.govmdpi.com The most common synthetic route involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. nih.govmdpi.com The synthesis of thiazolo[3,2-a]benzimidazoles often starts from 2-mercaptobenzimidazoles. nih.gov For example, 2-mercaptobenzimidazole (B194830) can react with α-haloketones to form intermediates that are then cyclized to the desired thiazolo[3,2-a]benzimidazole. nih.gov Alkylated and bromoalkylated benzimidazole-thione derivatives have also been synthesized. mdpi.com

Structure-Reactivity Relationship (SAR) Studies of Derivatives

The exploration of structure-activity relationships (SAR) provides critical insights into how the chemical structure of a compound influences its biological activity or chemical reactivity. For this compound, while direct and extensive SAR studies are not widely available in the public domain, analysis of structurally related compounds allows for the extrapolation of potential SAR principles. The core structure, featuring a benzene ring substituted with a thiol, a methyl group, and a methylthio group, offers multiple points for modification to probe its reactivity and biological potential.

Research into analogous compounds, such as substituted benzenesulfonamides and various heterocyclic thio-compounds, has demonstrated that minor structural changes can lead to significant differences in biological efficacy, particularly in areas like anticancer and antimicrobial activities.

A study on a series of 4-chloro-2-(R²-methylthio)-5-R¹-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides revealed key SAR insights. In these compounds, the substituted thiobenzene moiety is a crucial component. The investigation focused on how different substituents on the benzene ring and the thio-linked group affect the compound's cytotoxic activity against various cancer cell lines.

For instance, the nature of the aromatic group attached to the sulfur atom was found to be a significant determinant of anticancer activity. It was observed that the presence of a larger aromatic system, such as a naphthyl group, contributed to enhanced cytotoxicity against HeLa and HCT-116 cancer cells. Conversely, replacing this bulky group with smaller aromatic or heterocyclic rings, like a phenyl or dimethylisoxazolyl group, led to a decrease or complete loss of activity. nih.gov This suggests that the size and lipophilicity of the substituent at this position are important for the compound's interaction with its biological target.

The metabolic stability of these derivatives was also investigated, revealing that the presence of a 4-CF₃-C₆H₄ moiety in both the R² and Ar positions of the benzenesulfonamide (B165840) structure simultaneously increased metabolic stability. nih.gov This is a crucial aspect of drug design, as increased stability can lead to a longer duration of action in a biological system.

The following interactive data table summarizes the structure-activity relationship findings for a selection of these benzenesulfonamide derivatives, showcasing the impact of different substituents on their anticancer activity.

Table 1: Anticancer Activity of Substituted Benzenesulfonamide Derivatives

Compound Ar HeLa IC₅₀ (µM) HCT-116 IC₅₀ (µM)
28 H Ph 4-CF₃-C₆H₄ >100 >100
34 H 4-CF₃-C₆H₄ 4-CF₃-C₆H₄ 51 85
37 H 1-naphthyl 4-CF₃-C₆H₄ 34 36

| 40 | H | 3,5-dimethylisoxazol-4-yl | 4-CF₃-C₆H₄ | 65 | 72 |

These findings from structurally related compounds provide a valuable framework for predicting the SAR of this compound derivatives. It can be hypothesized that modifications at the thiol group, the methyl group, and the methylthio group, as well as the introduction of various substituents on the benzene ring, would significantly impact the biological profile of the resulting derivatives. Future research focusing directly on the systematic modification of this compound is necessary to fully elucidate its SAR and unlock its therapeutic potential.

Advanced Applications in Chemical Sciences

Catalysis and Ligand Design in Organometallic Chemistry

The presence of two sulfur donor atoms makes 2-Methyl-5-(methylthio)benzenethiol a compelling candidate for use in organometallic chemistry, particularly as a ligand for various metal catalysts. The soft nature of the sulfur atoms allows for strong coordination to late transition metals.

Thioether and thiolate ligands are integral to numerous transition metal-catalyzed reactions. Thioethers are known to be effective stabilizing σ-donating groups for transition metals in lower oxidation states. researchgate.net The this compound molecule can act as a bidentate or bridging ligand, coordinating to a metal center through both the deprotonated thiol (thiolate) and the neutral thioether sulfur atom. This chelation can enhance the stability and influence the electronic properties of the metal catalyst.

The reactivity of such complexes is influenced by the ligand's σ-donating and π-accepting properties. researchgate.net In principle, catalysts incorporating this ligand could be applied to reactions like dehydrative thioetherification, where a metal center facilitates the reaction between an alcohol and a thiol. chemrevlett.com For example, various metal complexes, including those with zinc, palladium, and zirconium, have been shown to catalyze such C-S bond-forming reactions. chemrevlett.com The specific electronic and steric profile of this compound could offer unique activity or selectivity in these and other cross-coupling reactions.

Table 1: Representative Transition Metal-Catalyzed Reactions Employing Thiol/Thioether Ligands Note: This table shows examples of reactions where ligands similar to this compound are used, illustrating potential applications.

Catalyst SystemReaction TypeSubstratesOutcome
ZnCl₂Dehydrative ThioetherificationBenzylic Alcohols, ThiophenolsSynthesis of alkyl-aryl thioethers chemrevlett.com
Palladium(II) ComplexesDehydrative ThioetherificationAllylic Alcohols, ThiolsFormation of allyl thioethers chemrevlett.com
Chiral Thioether-Pd ComplexesAsymmetric Allylic AlkylationAllylic substrates, NucleophilesHigh enantioselectivity in C-C bond formation researchgate.net
Chiral Thioether-Cu ComplexesAsymmetric CyclopropanationAlkenes, Diazo compoundsEnantioselective synthesis of cyclopropanes researchgate.net

Chiral thioether ligands are widely used in asymmetric catalysis to induce enantioselectivity in reactions. researchgate.net While this compound is itself achiral, it can serve as a valuable scaffold for the synthesis of chiral ligands. By introducing a chiral center elsewhere in the molecule, for example, by modifying the methyl groups or attaching a chiral substituent, new N-S or S-S type ligands can be developed. researchgate.net Such chiral ligands are crucial in palladium-catalyzed asymmetric allylic alkylations and copper-catalyzed cyclopropanation reactions. researchgate.net The arrangement of the sulfur donors on the rigid benzene (B151609) ring could create a well-defined coordination pocket around the metal center, enabling effective transfer of chirality to the product.

Materials Science Applications

The functional groups of this compound also make it a versatile building block for advanced materials, from polymers to highly organized surface layers.

The thiol group is highly reactive in "click" chemistry, particularly in thiol-ene and thiol-Michael addition reactions, which are known for their high efficiency and mild reaction conditions. researchgate.netresearchgate.net This reactivity allows this compound to be used as a monomer or a modifying agent in polymer synthesis.

It could be polymerized with molecules containing two or more alkene groups (di-enes or multi-enes) via a radical-initiated thiol-ene reaction to form linear or cross-linked poly(thioethers). researchgate.netmdpi.com These polymers are valued for their high refractive index, good chemical resistance, and thermal stability. mdpi.com Furthermore, the compound could be used to functionalize existing polymers that have pendant alkene groups, thereby modifying their surface properties or introducing new functionalities derived from the aromatic ring and the additional thioether group.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate surface. Thiol-based SAMs on noble metal surfaces like gold, silver, and copper are among the most studied systems. northwestern.edusemanticscholar.org The thiol group of this compound can form a strong covalent bond with these metal surfaces, leading to the formation of a dense, organized monolayer. researchgate.net

The formation of SAMs is driven by the molecule-substrate interaction (S-Au bond) and intermolecular interactions between the aromatic backbones. northwestern.edu For aromatic thiols like benzenethiol (B1682325), the orientation of the molecule on the surface (e.g., lying down or standing up) can depend on the surface coverage. researchgate.net The presence of the methyl and methylthio groups on the benzene ring of this compound would dictate the packing density and the terminal surface properties of the SAM. These properties, such as wettability, adhesion, and chemical reactivity, could be precisely tuned, making such SAMs useful for applications in nanoelectronics, biosensors, and corrosion protection. nih.govmdpi.com

Table 2: General Properties of Aromatic Thiol-Based Self-Assembled Monolayers Note: This table provides general characteristics for aromatic SAMs, which would be applicable to monolayers formed from this compound.

SubstrateHead GroupDriving ForceResulting StructurePotential Applications
Gold (Au)Thiol (-SH)Au-S covalent bond formationOrdered, densely packed monolayerBiosensing, molecular electronics, corrosion resistance northwestern.edunih.gov
Copper (Cu)Thiol (-SH)Cu-S bond formationOrdered thiolate layer, structure varies with coverage researchgate.netSurface passivation, tailoring electronic interfaces researchgate.net
Silver (Ag)Thiol (-SH)Ag-S bond formationDensely packed monolayerSurface-enhanced Raman scattering (SERS), antimicrobial surfaces semanticscholar.org

The combination of functionalities in this compound allows for its incorporation into a variety of advanced functional materials. Polymers derived from this compound, such as poly(β-thioether esters) synthesized via thiol-Michael addition, could exhibit unique thermal and mechanical properties. researchgate.netrsc.org For example, the rigidity of the aromatic ring could enhance the storage modulus and thermal stability of the resulting polymer.

Furthermore, the thioether group within the material could be selectively oxidized to a sulfoxide (B87167) or sulfone. This post-modification would dramatically change the polarity and chemical properties of the material, providing a route to create responsive or "smart" materials. Such polymers could find use as specialty adhesives, high refractive index coatings, or functional components in electronic devices. mdpi.comrsc.org

Synthetic Intermediates in Complex Molecule Synthesis

The strategic use of bifunctional molecules is a cornerstone of modern synthetic chemistry, enabling the efficient assembly of intricate structures. This compound, with its dual sulfur functionalities, serves as a prime example of such a versatile synthetic intermediate.

Protecting Group Strategies for Thiol and Thioether Functionalities

In the synthesis of complex molecules, the selective protection and deprotection of functional groups are paramount to avoid unwanted side reactions. The thiol group of this compound is nucleophilic and readily participates in various reactions. Consequently, its temporary protection is often a necessary strategy. A variety of protecting groups can be employed for thiols, with the choice depending on the specific reaction conditions required for subsequent synthetic steps.

Common protecting groups for thiols include benzyl derivatives, which can be removed by reduction, and silyl ethers, which are labile under acidic or fluoride-mediated conditions. The thioether functionality, in contrast, is generally more stable and less reactive than the thiol group, often remaining intact without specific protection under many standard reaction conditions. This differential reactivity between the thiol and thioether groups allows for selective transformations at the thiol position while preserving the thioether moiety.

Protecting GroupDeprotection Conditions
Benzyl (Bn)Na/NH₃, H₂/Pd
Trityl (Tr)Mild acid
Acetamidomethyl (Acm)Hg(II), I₂
tert-Butyldimethylsilyl (TBDMS)F⁻, H⁺

Table 1: Common Protecting Groups for Thiols and Their Deprotection Conditions

The strategic application of these protecting groups enables chemists to unmask the reactive thiol at a desired stage of a synthetic sequence, allowing for its participation in key bond-forming reactions.

Building Blocks for Multistep Organic Synthesis

The true utility of this compound is realized in its application as a building block in multistep organic synthesis. Its structure provides a scaffold upon which molecular complexity can be systematically built. The thiol group can serve as a nucleophile in a variety of carbon-sulfur bond-forming reactions, such as Michael additions, substitution reactions with alkyl halides, and transition metal-catalyzed cross-coupling reactions.

For instance, the thiol can be deprotonated to form a thiolate, a potent nucleophile that can readily attack electrophilic centers. This reactivity is fundamental to the construction of more elaborate molecules where a sulfur linkage is a key structural element. The presence of the methylthio group on the aromatic ring also influences the electronic properties of the molecule and can direct the regioselectivity of further aromatic substitution reactions.

Detailed research into the applications of structurally similar substituted benzenethiols has demonstrated their utility in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic properties. While specific, documented examples of multistep syntheses commencing from this compound are not extensively reported in publicly available literature, the fundamental reactivity of its functional groups suggests its potential in analogous synthetic strategies. The principles of retrosynthetic analysis would identify this compound as a valuable synthon for target molecules containing a 2-methyl-5-(methylthio)phenylthio moiety.

Reaction TypeRole of Thiol GroupPotential Product
Nucleophilic SubstitutionNucleophileAryl alkyl sulfide (B99878)
Michael AdditionNucleophileβ-Thioether carbonyl compound
Thiol-ene ReactionRadical additionThioether
Metal-catalyzed Cross-couplingNucleophileDiaryl sulfide

Table 2: Potential Synthetic Transformations Involving the Thiol Group of this compound

Environmental Chemistry and Degradation Studies Mechanistic Focus

Abiotic Transformation Pathways

Abiotic degradation processes are those that occur without the involvement of living organisms and are primarily driven by chemical and physical factors in the environment.

Hydrolysis Mechanisms and Kinetics

Specific studies on the hydrolysis of 2-Methyl-5-(methylthio)benzenethiol, which would involve the reaction of the compound with water, have not been identified. The benzenethiol (B1682325) and methylthio functional groups are generally stable to hydrolysis under typical environmental pH and temperature conditions. However, the potential for hydrolysis under extreme environmental conditions remains an area for future investigation.

Photolytic Degradation Processes

Information regarding the photolytic degradation of this compound is not available. Photolysis involves the breakdown of a compound by light energy. For aromatic compounds, this can involve excitation of the benzene (B151609) ring by ultraviolet radiation, potentially leading to ring cleavage or transformation of the sulfur-containing functional groups. The presence of two sulfur atoms in the molecule suggests that it may absorb solar radiation, but experimental data on its photochemical quantum yield and degradation products are lacking.

Oxidation by Environmental Oxidants (e.g., OH Radicals)

No specific research has been published on the oxidation of this compound by environmental oxidants such as hydroxyl radicals (OH). In the atmosphere, hydroxyl radicals are highly reactive and are a primary sink for many organic compounds. For this particular molecule, it is hypothesized that OH radicals could attack the benzene ring, the methyl groups, or the sulfur atoms. Such reactions would likely lead to the formation of a variety of oxidized products, but the specific reaction pathways and kinetics have not been determined.

Biotic Transformation Pathways and Bioremediation Potential

Biotic degradation involves the breakdown of a compound by living organisms, primarily microorganisms.

Aerobic and Anaerobic Degradation by Microorganisms

There are no published studies detailing the aerobic or anaerobic microbial degradation of this compound. It is plausible that certain soil and sediment microorganisms could utilize this compound as a source of carbon or sulfur. Aerobic pathways would likely involve initial oxidation of the methyl groups or the aromatic ring, while anaerobic degradation could proceed through different reductive or cleavage pathways. However, the microorganisms capable of such transformations and the specific enzymatic processes have not been identified.

Metabolic Pathways in Biological Systems (excluding human/clinical)

The metabolic fate of this compound in non-human biological systems has not been a subject of scientific inquiry. Understanding these metabolic pathways would be crucial for assessing its potential for bioaccumulation and its effects on various organisms in the ecosystem. Such studies would typically involve identifying the metabolic products formed in representative organisms, but this information is not currently available.

Data Tables

Due to the absence of specific research findings on the environmental degradation of this compound, no data tables can be generated at this time. Future research is needed to provide the quantitative data required for such a presentation.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes

The efficient synthesis of 2-Methyl-5-(methylthio)benzenethiol is a prerequisite for its extensive study and application. While specific literature on its preparation is scarce, future research will likely focus on adapting and optimizing established methods for thiophenol synthesis.

One promising avenue is the Newman-Kwart rearrangement , a reliable method for converting phenols to thiophenols. diva-portal.org This would involve the initial conversion of 2-methyl-5-(methylthio)phenol (B3345605) to an O-aryl dialkylthiocarbamate, followed by thermal rearrangement and subsequent hydrolysis to yield the target thiol. The optimization of reaction conditions, such as temperature and catalysts, for this specific substrate will be a key research focus.

Another approach involves the reduction of a corresponding sulfonyl chloride . orgsyn.org The synthesis of 2-methyl-5-(methylthio)benzenesulfonyl chloride from a suitable precursor, followed by reduction using reagents like zinc dust in an acidic medium, could provide a direct route to the desired thiophenol. orgsyn.org

Furthermore, modern cross-coupling strategies offer a versatile platform for C-S bond formation. organic-chemistry.orgorganic-chemistry.org The development of a palladium- or copper-catalyzed coupling reaction between a di-substituted aryl halide or triflate (e.g., 1-bromo-2-methyl-5-(methylthio)benzene) and a sulfur source would be a significant advancement. organic-chemistry.orgorganic-chemistry.org The exploration of various ligands and reaction conditions will be crucial to achieve high yields and selectivity.

Synthetic Route Starting Material Key Transformation Potential Advantages
Newman-Kwart Rearrangement2-Methyl-5-(methylthio)phenolO-aryl dialkylthiocarbamate rearrangementHigh yields, avoids handling of odorous thiols until the final step. diva-portal.org
Sulfonyl Chloride Reduction2-Methyl-5-(methylthio)benzenesulfonyl chlorideReduction of sulfonyl chlorideDirect route to the thiol. orgsyn.org
Cross-Coupling Reaction1-Bromo-2-methyl-5-(methylthio)benzeneCatalytic C-S bond formationHigh functional group tolerance, mild reaction conditions. organic-chemistry.orgorganic-chemistry.org

Exploration of Undiscovered Reactivity Profiles

The unique arrangement of the thiol, methyl, and methylthio groups on the benzene (B151609) ring of this compound suggests a rich and largely unexplored reactivity profile.

The thiol group is the primary site of reactivity. Its acidic nature allows for deprotonation to form a thiolate, a potent nucleophile for various substitution and addition reactions. youtube.com Future studies should investigate its alkylation, acylation, and Michael addition reactions to synthesize a library of new derivatives. The oxidation of the thiol to form the corresponding disulfide or higher oxidation states like sulfinic and sulfonic acids, using selective oxidizing agents, also warrants investigation. nih.gov

The interplay of the directing effects of the three substituents in electrophilic aromatic substitution is a key area for future research. The methyl group is an ortho, para-director, while the thiol and methylthio groups are also ortho, para-directing and activating. Understanding the regioselectivity of electrophilic reactions such as nitration, halogenation, and Friedel-Crafts reactions on the this compound scaffold will be crucial for its further functionalization. pearson.comacs.orgpressbooks.pub

Advanced Materials Integration

Thiophenol derivatives are known for their ability to form self-assembled monolayers (SAMs) on gold and other metal surfaces. britannica.com The thiol group of this compound could act as an anchor to graft this molecule onto gold nanoparticles or surfaces, creating functionalized interfaces. The presence of the additional methylthio group could influence the packing and electronic properties of the resulting SAMs, a hypothesis that requires experimental validation.

The incorporation of this compound as a monomer or a functional additive in polymer synthesis is another promising direction. nih.gov Its reactive thiol group could be utilized in thiol-ene "click" chemistry to create novel polymers with tailored properties. researchgate.net The resulting sulfur-rich polymers may exhibit interesting optical, electronic, or mechanical properties.

Mechanistic Insights via Advanced Analytical Techniques

A deep understanding of the reaction mechanisms of this compound is essential for controlling its reactivity and designing new applications. Advanced analytical techniques will play a pivotal role in these investigations.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly in-situ monitoring, can be employed to detect and characterize reactive intermediates, such as sulfenic acids (RSOH) or sulfenyl chlorides (RSCl), which are often transient in thiol reactions. nih.gov The use of specialized NMR techniques could provide valuable kinetic and mechanistic data.

Mass spectrometry and infrared (IR) spectroscopy will be indispensable for the identification of reaction products and intermediates. pearson.com Computational chemistry, including Density Functional Theory (DFT) calculations, can complement experimental studies by providing theoretical insights into reaction pathways, transition state energies, and the electronic structure of intermediates. acs.org

Analytical Technique Information Gained Relevance to this compound
In-situ NMR SpectroscopyDetection of transient intermediates, reaction kinetics. nih.govElucidating the mechanisms of oxidation and substitution reactions.
Mass SpectrometryIdentification of products and intermediates. pearson.comCharacterizing novel derivatives and reaction byproducts.
Infrared (IR) SpectroscopyFunctional group analysis. pearson.comMonitoring the conversion of the thiol group in reactions.
Computational Chemistry (DFT)Reaction pathways, transition state energies. acs.orgPredicting reactivity and regioselectivity in electrophilic aromatic substitution.

Role in Interdisciplinary Chemical Research

The structural features of this compound make it a potentially valuable building block in various areas of interdisciplinary chemical research.

In medicinal chemistry , organosulfur compounds are found in numerous therapeutic agents. nih.govresearchgate.netnih.govresearchgate.net The this compound scaffold could be explored for the synthesis of new molecules with potential biological activity. Its derivatives could be screened for various therapeutic targets.

In agrochemical research , many herbicides and pesticides contain sulfur atoms. google.com The unique substitution pattern of this compound may lead to the discovery of new agrochemicals with improved efficacy or novel modes of action.

The field of supramolecular chemistry could also benefit from this compound. The thiol and methylthio groups can participate in non-covalent interactions, such as hydrogen bonding and sulfur-aromatic interactions, which could be exploited in the design of novel host-guest systems and self-assembling materials.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying 2-Methyl-5-(methylthio)benzenethiol in complex biological matrices?

  • Methodological Answer : Utilize gas chromatography coupled with quadrupole mass spectrometry (GC–qMS) and nuclear magnetic resonance (NMR) for high-resolution detection. GC–qMS enables quantification of volatile derivatives, while NMR provides structural elucidation. For example, headspace analysis protocols (as used in adipocyte VOC studies) can be adapted to track thiol-containing compounds in biological samples. Ensure calibration with synthesized standards and validate using dual-platform approaches to reduce false positives .

Q. How can researchers assess the metabolic stability of this compound in in vitro models?

  • Methodological Answer : Perform hepatic microsome assays or cell culture systems (e.g., SGBS adipocytes) to monitor metabolic pathways. Track S-methylation and oxidation products via liquid chromatography-mass spectrometry (LC-MS). Reference benzenethiol metabolism studies, where methylphenylsulphone and hydroxylated conjugates were identified in urine, and apply similar enzymatic activity assays to confirm metabolic intermediates .

Q. What synthetic routes are effective for generating disulfide derivatives of this compound?

  • Methodological Answer : Employ oxidative coupling using mild catalysts like diisopropylamine or scandium(III) triflate. For example, benzenethiol derivatives form disulfides efficiently under ambient conditions with >99% conversion. Optimize reaction stoichiometry (thiol:catalyst ratio of 1:1) and monitor progress via GC or thin-layer chromatography (TLC) .

Advanced Research Questions

Q. What computational approaches predict the adsorption behavior of this compound on noble metal surfaces?

  • Methodological Answer : Use density functional theory (DFT) simulations to model physisorption and dissociation energetics. For Au(111) surfaces, calculate adsorption energies (e.g., physisorption at ~0.07 eV and dissociative adsorption at ~0.22 eV) and compare with experimental surface-enhanced Raman spectroscopy (SERS) data. Incorporate solvent effects and surface defects to refine models .

Q. How can contradictory data on the acute toxicity of benzenethiol derivatives be reconciled in risk assessment?

  • Methodological Answer : Address variability in LC50 values (e.g., 140–1900 mg/m³ for benzenethiol) by standardizing exposure durations and test species. Apply in silico toxicokinetic models to extrapolate interspecies differences. Validate with in vitro cytotoxicity assays (e.g., cell viability tests using SGBS adipocytes) to correlate exposure levels with oxidative stress markers .

Q. What integrated metabolomics strategies enhance detection of this compound in biological systems?

  • Methodological Answer : Combine GC–qMS and NMR for dual-platform profiling. For example, orthogonal partial least squares discriminant analysis (OPLS-DA) can distinguish metabolite signatures with high sensitivity (R²Y > 0.88). Use Wilcoxon signed-rank tests to identify statistically significant VOC production/consumption and pathway analysis (e.g., aldehyde dehydrogenase activity) to contextualize findings .

Notes on Experimental Design

  • Contradictory Data : Variability in toxicity metrics () and adsorption energies () underscores the need for standardized protocols (e.g., controlled humidity for gas-phase studies).
  • Advanced Characterization : For novel derivatives, provide full spectral data (¹H/¹³C NMR, HRMS) and purity assessments (>97% by HPLC) per IUPAC guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.